Methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate
Overview
Description
Methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate is a compound that belongs to the class of 1,2,3-triazoles, which are heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. The specific structure of this compound includes a methyl ester group attached to the triazole ring and a 2,6-difluorobenzyl substituent, which suggests the presence of strong electron-withdrawing groups that can influence its reactivity and physical properties.
Synthesis Analysis
The synthesis of related triazole compounds typically involves the use of azides and terminal alkynes to form the triazole ring via a [3+2] cycloaddition reaction, a process known as the Huisgen cycloaddition. For instance, the synthesis of methyl 1H-1,2,3-triazole-4-carboxylate has been reported to be used as a ligand for gold(I) cations, demonstrating its potential in catalysis . Although the exact synthesis of the difluorobenzyl derivative is not detailed in the provided papers, it is likely that similar synthetic strategies could be employed, possibly involving the introduction of the difluorobenzyl group through a subsequent substitution reaction.
Molecular Structure Analysis
The molecular structure of methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate, a related compound, has been optimized using density functional theory (DFT) and other theoretical methods, showing a slight distortion of the triazole ring due to the electronegativity of substituent groups . This suggests that the difluorobenzyl derivative would also exhibit some degree of structural distortion, potentially affecting its chemical behavior.
Chemical Reactions Analysis
The presence of the electron-withdrawing difluorobenzyl group in the compound is likely to influence its reactivity in chemical reactions. For example, the related ester-triazole gold(I) complex has shown excellent catalytic efficiency in reactions such as allene synthesis and alkyne hydration . This indicates that the difluorobenzyl derivative could also participate in similar catalytic processes or other reactions where electron-withdrawing groups play a crucial role.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are often characterized by their molecular orbitals, dipole moments, and UV-vis spectra. For example, the related methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate exhibits a smaller HOMO-LUMO energy gap in methanol compared to the gas phase, and its UV-vis spectra show two absorption features in the ultraviolet C range . These properties are indicative of the compound's electronic structure and potential interactions with light, which could be relevant for applications in materials science or as a UV-absorbing agent. The difluorobenzyl derivative would likely have similar properties, with the difluorobenzyl group potentially causing shifts in absorption features due to its strong electron-withdrawing nature.
Scientific Research Applications
Synthesis Innovations
- A novel synthesis method for Rufinamide, a drug with the chemical form of 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide, was developed using a one-pot reaction with solventless, metal-free catalysis, providing a more efficient production process (Bonacorso et al., 2015).
Antimicrobial Potential
- Compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, specifically featuring piperazine carboxamides and oxadiazolyl substitutions, showed promising activities against various bacterial and fungal strains, indicating potential use in antimicrobial therapies (Jadhav et al., 2017).
Catalytic Applications
- A study explored the use of methyl 1H-1,2,3-triazole-4-carboxylate as a ligand for gold(I) cations, enhancing catalytic efficiency in allene synthesis and alkyne hydration, demonstrating potential applications in organic synthesis (Hu et al., 2019).
Structural and Reactivity Studies
- Research on N-(1,2,4-triazolyl)-substituted 1,2,3-triazoles, related to methyl 1H-1,2,3-triazole-4-carboxylate, revealed unique reactivity patterns and the formation of rhodium(II) carbenes, providing insights for developing novel organic reactions (Zibinsky & Fokin, 2011).
Crystal and Molecular Structures
- The molecular structures of various triazole derivatives, including methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate, were studied to understand their crystallographic properties, contributing to the knowledge of their solid-state chemistry (Boechat et al., 2010).
Synthesis of Novel Derivatives
- Several studies focused on synthesizing novel derivatives of 1,2,3-triazole, including methyl 1H-1,2,3-triazole-4-carboxylate, to explore their potential in various fields like antimicrobial activities, catalysis, and organic synthesis, thereby expanding the applicability of this compound in different areas of research (Prabakaran et al., 2012).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
properties
IUPAC Name |
methyl 1-[(2,6-difluorophenyl)methyl]triazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2N3O2/c1-18-11(17)10-6-16(15-14-10)5-7-8(12)3-2-4-9(7)13/h2-4,6H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVEURJOWGBWEPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=N1)CC2=C(C=CC=C2F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90176142 | |
Record name | CGP-47292 methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90176142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate | |
CAS RN |
217448-86-7 | |
Record name | Methyl 1-[(2,6-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=217448-86-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | CGP-47292 methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0217448867 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CGP-47292 methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90176142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CGP-47292 METHYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6K1724ZSGB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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